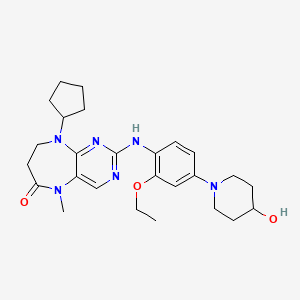
Mps1-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mps1-IN-2 是一种靶向单极纺锤体激酶 1 (MPS1) 的小分子抑制剂,也称为苏氨酸酪氨酸激酶 (TTK)。MPS1 是一种双特异性蛋白激酶,在纺锤体组装检查点 (SAC) 中起着至关重要的作用,确保细胞分裂过程中染色体的准确分离。 MPS1 的过表达已在多种癌症中观察到,使其成为癌症治疗的理想靶点 .
科学研究应用
作用机制
Mps1-IN-2 通过抑制 MPS1 的激酶活性发挥作用。MPS1 是纺锤体组装检查点的关键调节因子,确保有丝分裂过程中染色体正确排列和分离。this compound 对 MPS1 的抑制会破坏 SAC,导致染色体排列错误、有丝分裂停滞,并最终导致细胞死亡。 所涉及的分子靶标和途径包括对关键 SAC 成分的磷酸化,例如 Bub1、BubR1 和 Mad1,这些成分对于检查点信号传导和有丝分裂进展至关重要 .
生化分析
Biochemical Properties
Mps1-IN-2 interacts with the Mps1 kinase, inhibiting its activity . This interaction disrupts the function of the SAC, leading to chromosome missegregation, aneuploidy, and ultimately cell death . The compound acts as an ATP-competitive inhibitor, binding to the ATP site of the Mps1 kinase .
Cellular Effects
In cells, this compound has been shown to cause aberrant mitosis, leading to aneuploidy and cell death . This is due to the abrogation of the mitotic checkpoint, causing cells to divide their chromosomes without proper alignment . The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are largely tied to its disruption of the SAC and the resulting chromosomal instability .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of the Mps1 kinase . This inhibition disrupts the SAC, leading to errors in chromosome segregation . The compound binds to the ATP site of the Mps1 kinase, preventing the kinase from carrying out its role in the SAC .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While the compound initially causes errors in mitosis and chromosome segregation, these effects can lead to cell death over time
Metabolic Pathways
This compound is involved in the regulation of the cell cycle, specifically the SAC. It interacts with the Mps1 kinase, which plays a key role in this checkpoint
Transport and Distribution
Given its role as an inhibitor of the Mps1 kinase, it is likely that the compound needs to reach the kinetochores where Mps1 is active .
Subcellular Localization
This compound targets the Mps1 kinase, which is localized to the kinetochores during mitosis . By inhibiting Mps1, the compound disrupts the function of the kinetochores, leading to errors in chromosome segregation .
准备方法
合成路线和反应条件
Mps1-IN-2 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从市售的起始原料开始,这些原料经历一系列反应,例如亲核取代、环化和官能团修饰。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置以获得所需的产物 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。连续流化学和自动化合成等技术可用于提高效率和可扩展性。 质量控制措施,包括色谱法和光谱法,用于确保最终产品的稳定性和质量 .
化学反应分析
反应类型
Mps1-IN-2 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在受控温度和溶剂条件下。
主要形成的产物
从这些反应中形成的主要产物取决于特定的官能团和反应条件。 例如,氧化可能会产生酮或醛,还原可能会产生醇或胺,取代可能会产生卤化或烷基化衍生物 .
相似化合物的比较
Mps1-IN-2 可以与其他 MPS1 抑制剂如 BAY 1161909 和 BAY 1217389 进行比较。这些化合物具有相似的作用机制,但它们的化学结构和选择性特征不同。 This compound 在其特定的结合亲和力和效力方面是独一无二的,使其成为研究 MPS1 抑制及其治疗潜力的宝贵工具 .
类似化合物列表
- BAY 1161909
- BAY 1217389
- CFI-402257
- S-81694
属性
IUPAC Name |
9-cyclopentyl-2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5-methyl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O3/c1-3-35-23-16-19(31-13-10-20(33)11-14-31)8-9-21(23)28-26-27-17-22-25(29-26)32(18-6-4-5-7-18)15-12-24(34)30(22)2/h8-9,16-18,20,33H,3-7,10-15H2,1-2H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBJLUKWAJOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(CCC(=O)N4C)C5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that long target residence time is a desirable characteristic for potent MPS1 inhibitors. How does NTRC 0066-0 achieve this, and could similar strategies be applied to other MPS1 inhibitors like Mps1-IN-2?
A: NTRC 0066-0 achieves long target residence time through a unique binding mode with the MPS1 kinase domain. This involves inducing a large conformational shift in the glycine-rich loop, leading to an inactive kinase conformation []. While the exact binding mode of this compound isn't detailed in these papers, exploring its interactions with the MPS1 kinase domain through crystallography and kinetic studies, similar to those done for NTRC 0066-0, could reveal if it employs similar mechanisms for prolonged target engagement. This knowledge could then be used to inform the design of future MPS1 inhibitors with enhanced residence times and potentially improved efficacy.
Q2: The studies highlight the importance of selectivity for MPS1 over other kinases. What are the potential risks associated with off-target kinase inhibition, and how can researchers design compounds like this compound to minimize these risks?
A: Off-target kinase inhibition can lead to undesirable side effects due to the disruption of essential cellular processes regulated by those kinases. For instance, inhibiting Aurora kinases, which are crucial for mitosis, could lead to severe toxicity []. Researchers can minimize these risks by designing compounds with high selectivity for MPS1. This can be achieved by:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

